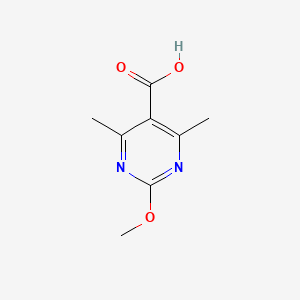

2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid

Übersicht

Beschreibung

2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of methoxy and dimethyl groups at positions 2, 4, and 6, respectively, and a carboxylic acid group at position 5. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methoxy-4,6-dimethylpyrimidine.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include:

Catalysts: The use of catalysts to accelerate the reaction rates.

Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 2 participates in nucleophilic substitution under acidic or basic conditions. For example:

-

Demethylation : Treatment with strong acids (e.g., HBr in acetic acid) replaces the methoxy group with a hydroxyl group, forming 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylic acid .

-

Alkoxy Exchange : Reaction with thiols or amines in polar aprotic solvents (e.g., DMF) yields thioether or secondary amine derivatives.

Example Reaction :

Conditions: Reflux in acetic acid, 4–6 hours .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical transformations:

Mechanistic Insight: Amidation proceeds via activation of the carboxylic acid to a mixed anhydride or active ester intermediate .

Condensation and Cyclization Reactions

The methyl groups at positions 4 and 6 activate the pyrimidine ring for condensation:

-

Aldol Condensation : Reaction with aldehydes (e.g., benzaldehyde) under basic conditions (NaOEt/ethanol) forms styryl derivatives via deprotonation at the methyl groups .

-

Heterocycle Formation : Heating with urea or thiourea generates fused pyrimidino[4,5-d]pyrimidine systems .

Example :

Key Step: Base-mediated deprotonation of methyl groups enables nucleophilic attack on the aldehyde .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution at position 5 (para to the carboxylic acid):

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 5-Nitro-2-methoxy-4,6-dimethylpyrimidine | Low regioselectivity |

| Br₂ | FeBr₃, CH₂Cl₂ | 5-Bromo derivative | Major product (>80%) |

Rationale: The carboxylic acid group acts as a meta-directing deactivating group, but the methoxy and methyl substituents enhance ring electron density .

Reduction and Oxidation

-

Carboxylic Acid Reduction : LiAlH₄ reduces the acid to the corresponding alcohol (5-hydroxymethyl derivative).

-

Methyl Group Oxidation : KMnO₄/H₂SO₄ oxidizes methyl groups to carboxylic acids, yielding 2-methoxy-4,6-dicarboxypyrimidine-5-carboxylic acid.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related pyrimidines:

Thermodynamic and Kinetic Data

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds related to 2-methoxy-4,6-dimethylpyrimidine-5-carboxylic acid exhibit potential as selective inhibitors of the ERK5 kinase pathway, which is implicated in cancer cell proliferation and survival. A study optimized various pyrrole carboxamide derivatives, leading to the identification of potent ERK5 inhibitors with enhanced oral bioavailability .

Table 1: Inhibition Potency of Pyrrole Carboxamide Derivatives

| Compound | IC₅₀ (nM) | Oral Bioavailability (%) |

|---|---|---|

| 32a | 150 | 20 |

| 32g | 80 | 42 |

| 34b | 300 | 42 |

This table summarizes the inhibitory potency and pharmacokinetic properties of selected compounds derived from the pyrimidine structure.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidine carboxylic acids can exhibit significant antibacterial activity against a range of pathogens, making them candidates for developing new antimicrobial agents .

Herbicide Development

In agricultural research, similar pyrimidine derivatives have been identified as degradation products in soil analysis, indicating their potential environmental impact and utility in herbicide formulations. The stability and degradation pathways of such compounds are crucial for assessing their effectiveness as herbicides .

Case Study: ERK5 Inhibition

A comprehensive study focused on optimizing the potency and pharmacokinetics of ERK5 inhibitors led to the discovery of a nonbasic pyrazole analogue that maintained low efflux ratios and high oral bioavailability while effectively inhibiting ERK5 activity . This case highlights the importance of structural modifications in enhancing drug efficacy.

Case Study: Agricultural Impact

Research conducted on the degradation pathways of sulfosulphuron revealed that related compounds like this compound could be monitored for environmental safety and efficacy as herbicides . The study utilized advanced analytical techniques such as ESI LC-MS/MS to trace these compounds in soil samples.

Wirkmechanismus

The mechanism by which 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Pathway Modulation: The compound can influence various signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4,6-dimethylpyrimidine: Lacks the carboxylic acid group.

4,6-Dimethylpyrimidine-5-carboxylic acid: Lacks the methoxy group.

2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid: Contains an additional methoxy group.

Uniqueness: 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its potential biological activities. This compound, with a molecular formula of C₈H₁₀N₂O₃, features a methoxy group that influences its solubility and reactivity. Understanding its biological activity is essential for its application in pharmacological and biochemical research.

Chemical Structure and Properties

The structure of this compound includes:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Methoxy group : Substituted at the 2-position, enhancing solubility.

- Carboxylic acid group : Located at the 5-position, which is crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 178.18 g/mol |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and enzyme inhibitory properties.

Enzyme Inhibition

Pyrimidine derivatives have been studied for their role as enzyme inhibitors. For instance, preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The exact mechanisms are still under investigation but may involve binding to active sites or altering enzyme conformation.

Antioxidant Activity

Recent studies have shown that related compounds possess antioxidant properties. The presence of hydroxyl and methoxy groups in the structure can enhance radical scavenging activities. For example, a study demonstrated that derivatives with similar structures exhibited significant antioxidant potential with IC50 values comparable to standard antioxidants like ascorbic acid .

Case Studies

- Antioxidant Potential : In a comparative study of various pyrimidine derivatives, this compound was evaluated alongside other compounds for its ability to scavenge free radicals. The findings indicated moderate antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Enzyme Interaction Studies : A study focused on the interaction of pyrimidine derivatives with specific enzymes revealed that this compound could act as an inhibitor of certain kinases involved in cancer pathways. This highlights its potential role in cancer therapy through targeted inhibition .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The carboxylic acid group may facilitate interactions with enzyme active sites.

- Modulation of Signaling Pathways : By inhibiting specific kinases or enzymes, it may alter cellular signaling pathways related to proliferation and survival.

Eigenschaften

IUPAC Name |

2-methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(7(11)12)5(2)10-8(9-4)13-3/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMZNFNWKYQOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610151 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-61-2 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.